molecular formula C8H9BF3KO B15298204 Potassium trifluoro(4-hydroxy-3,5-dimethylphenyl)boranuide

Potassium trifluoro(4-hydroxy-3,5-dimethylphenyl)boranuide

Cat. No.: B15298204
M. Wt: 228.06 g/mol
InChI Key: HCFAMSKRJYGKPS-UHFFFAOYSA-N
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Description

Potassium trifluoro(4-hydroxy-3,5-dimethylphenyl)boranuide is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro(4-hydroxy-3,5-dimethylphenyl)boranuide can be synthesized through the reaction of 4-hydroxy-3,5-dimethylphenylboronic acid with potassium fluoride and trifluoroborane. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(4-hydroxy-3,5-dimethylphenyl)boranuide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. It can also participate in oxidation and reduction reactions, depending on the reagents and conditions used .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Potassium trifluoro(4-hydroxy-3,5-dimethylphenyl)boranuide is extensively used in scientific research due to its versatility:

    Chemistry: As a reagent in cross-coupling reactions to form carbon-carbon bonds.

    Biology: In the synthesis of biologically active molecules and drug candidates.

    Medicine: For the development of new pharmaceuticals and therapeutic agents.

    Industry: In the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects through the formation of boron-carbon bonds, which are crucial in many organic transformations. In Suzuki-Miyaura coupling, the mechanism involves oxidative addition, transmetalation, and reductive elimination steps, facilitated by a palladium catalyst .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro(4-hydroxy-3,5-dimethylphenyl)boranuide is unique due to its specific functional groups, which provide distinct reactivity and selectivity in chemical reactions. Its hydroxyl and dimethyl groups offer additional sites for chemical modifications, enhancing its utility in complex organic syntheses .

Properties

Molecular Formula

C8H9BF3KO

Molecular Weight

228.06 g/mol

IUPAC Name

potassium;trifluoro-(4-hydroxy-3,5-dimethylphenyl)boranuide

InChI

InChI=1S/C8H9BF3O.K/c1-5-3-7(9(10,11)12)4-6(2)8(5)13;/h3-4,13H,1-2H3;/q-1;+1

InChI Key

HCFAMSKRJYGKPS-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC(=C(C(=C1)C)O)C)(F)(F)F.[K+]

Origin of Product

United States

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